![molecular formula C17H21N3OS B2959938 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile CAS No. 2320855-32-9](/img/structure/B2959938.png)
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolan ring, a diazepane ring, and a benzonitrile group, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the thiolan and diazepane rings. These rings are then linked to the benzonitrile group through a series of reactions that may include cyclization, substitution, and condensation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in achieving large-scale production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiolan ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to optimize each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolan ring may yield sulfoxides, while reduction of the nitrile group can produce primary amines.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studying enzyme mechanisms or as a potential drug candidate.
Medicine: Its potential pharmacological properties could be explored for developing new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile exerts its effects depends on its interaction with molecular targets. The thiolan and diazepane rings may interact with specific enzymes or receptors, influencing biological pathways. The benzonitrile group can also play a role in binding to molecular targets, affecting the compound’s overall activity.
類似化合物との比較
Similar Compounds
1-(Thiolan-3-yl)-1,4-diazepane: This compound shares the thiolan and diazepane rings but lacks the benzonitrile group.
1-phenyl-4-(thiolan-3-yl)-1,4-diazepane: Similar structure with a phenyl group instead of the benzonitrile group.
Uniqueness
3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile is unique due to the presence of the benzonitrile group, which can significantly influence its chemical reactivity and potential applications. This structural feature sets it apart from other similar compounds and may provide distinct advantages in various research and industrial applications.
特性
IUPAC Name |
3-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c18-12-14-3-1-4-15(11-14)17(21)20-7-2-6-19(8-9-20)16-5-10-22-13-16/h1,3-4,11,16H,2,5-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDYZSMZCXPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)
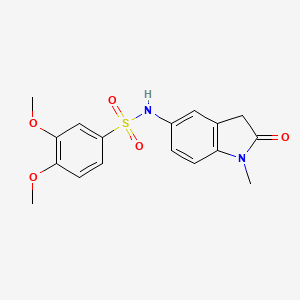
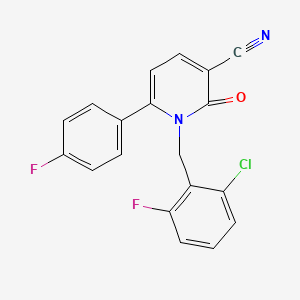
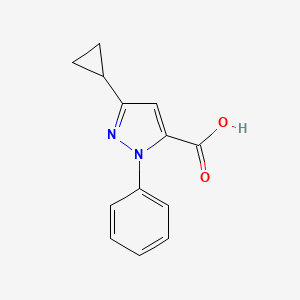
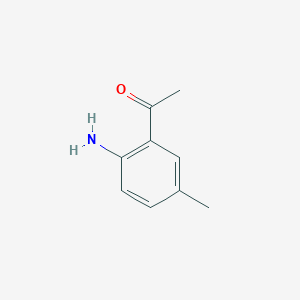
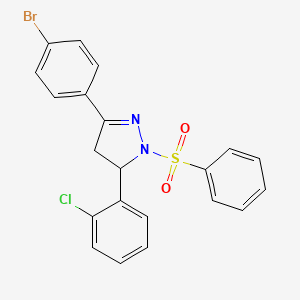
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)
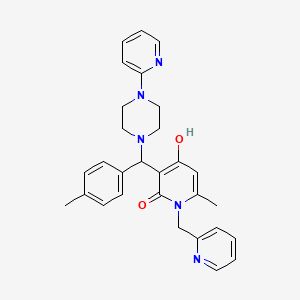
![N-(4-acetylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2959872.png)
![4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2959873.png)
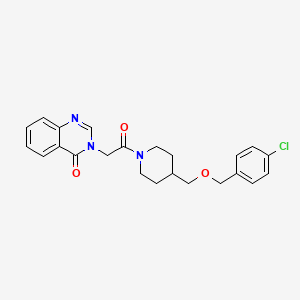
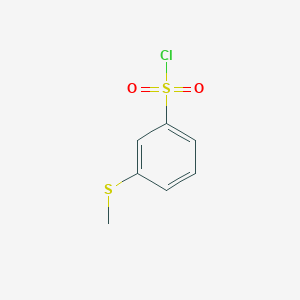
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)
![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)
